Saxagliptin-13C,d2 TFA Salt is a stable isotope-labeled compound used primarily as an internal standard in the analysis of Saxagliptin, a medication utilized in the treatment of type 2 diabetes mellitus. The compound's unique labeling with carbon-13 and deuterium enhances its utility in quantitative mass spectrometry and other analytical techniques, allowing for precise measurement of Saxagliptin levels in biological samples.
The compound is classified under the category of pharmaceutical intermediates and is specifically designed for research and analytical purposes. It is a derivative of Saxagliptin, which belongs to the class of dipeptidyl peptidase-4 inhibitors. The chemical structure can be represented by the molecular formula with a molecular weight of approximately 432.44 g/mol .
The synthesis of Saxagliptin-13C,d2 TFA Salt involves several key steps typically associated with the preparation of labeled compounds. Common methods include:
The molecular structure of Saxagliptin-13C,d2 TFA Salt features a complex arrangement typical of dipeptidyl peptidase-4 inhibitors. Key structural components include:
The compound's structural details can be elucidated using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of isotopes and structural integrity.
Saxagliptin-13C,d2 TFA Salt can participate in various chemical reactions typical for amines and carboxylic acids, including:
Technical details regarding these reactions are critical for understanding how modifications may influence the compound's analytical properties.
Saxagliptin functions primarily by inhibiting dipeptidyl peptidase-4, leading to increased levels of incretin hormones. This mechanism results in enhanced insulin secretion and decreased glucagon levels, ultimately lowering blood glucose levels in patients with type 2 diabetes mellitus. The isotope-labeled form aids in studying this mechanism through pharmacokinetic studies that track drug metabolism and action within biological systems.
The physical properties of Saxagliptin-13C,d2 TFA Salt include:
Chemical properties include:
These properties are crucial for researchers when considering storage, handling, and application in experiments .
Saxagliptin-13C,d2 TFA Salt finds applications primarily in:
Saxagliptin-13C,d2 TFA Salt is a stable isotope-labeled analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin, specifically engineered for advanced analytical and metabolic research applications. Its molecular formula is C1713CH23D2N3O2·C2HF3O2, with a molecular weight of 432.44 g/mol [1] [2]. This compound incorporates a single 13C atom at the nitrile carbon position (C6 of the 2-azabicyclo[3.1.0]hexane ring) and two deuterium atoms replacing protons at the equivalent methylene position (C6) of the bicyclic core [1] [7]. The isotopic enrichment is typically ≥99% for 13C and ≥98% for deuterium, ensuring minimal interference from unlabeled species in mass spectrometric analyses [7].
The trifluoroacetate (TFA) counterion arises from the purification process in solid-phase synthesis, where TFA is used for resin cleavage and as a mobile phase additive in reverse-phase chromatography. This results in the formation of a stable salt complex between the protonated amine groups of saxagliptin and trifluoroacetate anions [1] . The isotopic labeling does not alter the primary chemical reactivity or chromatographic behavior compared to unlabeled saxagliptin but introduces a predictable mass shift crucial for quantification in complex biological matrices [7].
Table 1: Atomic Specifications of Saxagliptin-13C,d2 TFA Salt
Component | Specification | Location/Function |
---|---|---|
Molecular Formula | C1713CH23D2N3O2·C2HF3O2 | Core structure + Counterion |
Molecular Weight | 432.44 g/mol | -- |
13C Position | Single atom | Nitrile carbon (C6 of bicyclohexane) |
Deuterium Positions | Two atoms (D2) | Methylene group of bicyclo[3.1.0]hexane core |
TFA Counterion | CF3COO- | Ionic pair with protonated amine groups |
The saxagliptin molecule contains four chiral centers with defined absolute configurations critical for its pharmacological activity. The bicyclo[3.1.0]hexane scaffold adopts the (1S,3S,5S) configuration, while the adjacent amino acid side chain bearing the 3-hydroxyadamantyl group maintains the (2S) configuration [1] [9]. This stereochemical arrangement is preserved intact in the Saxagliptin-13C,d2 TFA Salt derivative, as isotopic labeling occurs at non-stereogenic carbon atoms (C6 of the bicyclic ring) [1] [5].
The rigid bicyclic core enforces a specific three-dimensional orientation that optimizes binding to the DPP-4 active site. X-ray crystallographic studies of unlabeled saxagliptin reveal that the (1S,3S,5S) configuration positions the cyanide group for optimal interactions with the S1 pocket of DPP-4, while the (2S)-configured adamantylglycine moiety anchors the molecule into the S2 extensive hydrophobic domain [5]. The isotopic substitutions (13C and d2) at C6 lie distal to these binding interfaces, explaining why the labeled and unlabeled compounds exhibit identical target affinities and enzymatic inhibition kinetics [9].
Table 2: Chiral Centers in Saxagliptin-13C,d2 TFA Salt
Chiral Center | Absolute Configuration | Structural Role | Impact of Isotope Labeling |
---|---|---|---|
C1 of bicyclohexane | (1S) | Bridgehead position anchoring cyanide group | No stereochemical change (label at C6) |
C3 of bicyclohexane | (3S) | Connects to amide bond and cyanide group | No stereochemical change (label at C6) |
C5 of bicyclohexane | (5S) | Bridgehead position fused to cyclopropane ring | No stereochemical change (label at C6) |
α-carbon of glycine | (2S) | Links adamantyl group to amide nitrogen | Unlabeled position; configuration preserved |
The trifluoroacetate (TFA) counterion in Saxagliptin-13C,d2 TFA Salt engages in electrostatic interactions with protonated basic sites of the molecule, primarily the primary amine group derived from the glycine moiety and potentially the tertiary nitrogen within the 2-azabicyclo[3.1.0]hexane ring [8]. These interactions arise during the final purification stages of solid-phase synthesis, where TFA serves as the ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC). Residual TFA persists despite lyophilization, forming a stable salt [10].
TFA counterions can influence physicochemical properties such as solubility, crystallinity, and stability. While hydrochloride or acetate salts are preferred for therapeutic formulations due to regulatory concerns about TFA's potential biological effects, the TFA salt remains prevalent in research-grade synthetic peptides and analogs for practical reasons [5] [8]. Critically, TFA can interfere with biological assays by modulating peptide secondary structure or exhibiting nonspecific cytotoxicity at high concentrations (>10 nM) [10]. For Saxagliptin-13C,d2 TFA Salt, the counterion content is typically minimized (<0.36% residual TFA) through rigorous purification protocols when intended for sensitive in vitro applications [8]. Counterion exchange methods (e.g., solid-phase extraction with HCl/acetic acid) enable conversion to biologically preferable salts if required [8].
Table 3: Properties and Implications of Trifluoroacetate Counterion
Property | Characteristics in Saxagliptin-13C,d2 TFA Salt | Analytical/Biological Implications |
---|---|---|
Origin | Residual from TFA cleavage/purification in SPPS | Inevitable in synthetic peptides without additional processing |
Binding Sites | Protonated primary amine (glycine); potential tertiary amine (bicyclic N) | Ionic and hydrogen-bonding interactions |
Residual Content | Typically <0.36% after optimized purification [8] | Minimizes interference in bioassays |
Solubility Profile | Enhanced aqueous solubility compared to free base | Facilitates dissolution in analytical solvents |
Regulatory Status | Acceptable for research chemicals; limited use in APIs (exceptions: bivalirudin) | Preclinical studies only; conversion needed for drug development |
Interference Risks | Cytotoxicity at >10 nM; potential structural modulation [10] | May confound cell-based assays if not controlled |
Saxagliptin-13C,d2 TFA Salt exhibits near-identical chemical reactivity and chromatographic behavior to unlabeled saxagliptin, with the exception of predictable mass differences detectable by mass spectrometry. The 13C atom increases the molecular mass by 1 Da compared to the natural isotope (12C), while each deuterium atom contributes a +1 Da shift, resulting in a +3 Da mass shift for the doubly labeled isotopologue [7] [9]. This mass difference is exploited in liquid chromatography-mass spectrometry (LC-MS) for precise quantification of saxagliptin in biological matrices (e.g., plasma, urine) when using the labeled analog as an internal standard. Co-elution of labeled and unlabeled forms under reverse-phase conditions confirms identical hydrophobicity [7].
The isotopic labeling site (C6 of the bicyclohexane) was strategically chosen for metabolic stability. This position is resistant to metabolic transformations, as saxagliptin’s primary metabolism occurs via cytochrome P450 3A4/5 (CYP3A4/5)-mediated hydroxylation at the adamantyl ring, producing the active 5-hydroxy metabolite. The remote location of the labels ensures they do not influence metabolic rates or pathways [4] [9]. Comparative studies confirm that Saxagliptin-13C,d2 TFA Salt and its unlabeled counterpart share identical:
Applications in drug metabolism studies leverage these properties. When administered in vitro (hepatocyte incubations) or in vivo (animal models), Saxagliptin-13C,d2 TFA Salt enables:
Table 4: Comparative Properties of Saxagliptin Derivatives
Property | Saxagliptin-13C,d2 TFA Salt | Unlabeled Saxagliptin | Analytical Advantage |
---|---|---|---|
Molecular Mass | 432.44 g/mol (salt) | 315.40 g/mol (free base) | +3 Da mass shift for MS differentiation |
Isotopic Purity | ≥99% 13C; ≥98% D2 | Natural abundance isotopes | Absence of unlabeled species in MS |
Chromatographic Rt (RP-HPLC) | Identical to unlabeled | Reference standard | Confirms identical hydrophobicity |
DPP-4 Inhibition (IC50) | Equivalent | ~50 nM | Validates biological equivalence |
Metabolic Sites | Adamantyl hydroxylation (unlabeled positions) | Adamantyl hydroxylation | Labels do not alter metabolic fate |
Primary Application | Internal standard for bioanalysis; metabolic tracer | Therapeutic agent; reference standard | Enables precise quantification in complex matrices |
Compounds Mentioned:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: